n-(Diphenylmethoxy)-1,1-diphenylmethanimine
Description
N-(Diphenylmethoxy)-1,1-diphenylmethanimine (CAS 1013-88-3), also known as benzophenone imine (BI), is a versatile imine derivative characterized by two phenyl groups attached to a central methanimine (CH=N) group . This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of amines via hydrolysis and in catalytic cross-coupling reactions. Its stability under basic conditions and reactivity with nucleophiles make it valuable for constructing complex nitrogen-containing frameworks .
Properties
CAS No. |
65311-52-6 |
|---|---|
Molecular Formula |
C26H21NO |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-benzhydryloxy-1,1-diphenylmethanimine |
InChI |
InChI=1S/C26H21NO/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-28-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,26H |
InChI Key |
FKGYPIJDODWNJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)ON=C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphenylmethoxy)-1,1-diphenylmethanimine typically involves the reaction of diphenylmethanol with an appropriate amine under specific conditions. One common method is the condensation reaction between diphenylmethanol and diphenylmethanamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as Lewis acids can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(Diphenylmethoxy)-1,1-diphenylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the diphenylmethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of diphenylmethanone derivatives.
Reduction: Formation of diphenylmethane derivatives.
Substitution: Formation of substituted diphenylmethoxy derivatives.
Scientific Research Applications
N-(Diphenylmethoxy)-1,1-diphenylmethanimine has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(Diphenylmethoxy)-1,1-diphenylmethanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Electronic Properties
Acidity (pKa)
A key distinction arises in the acidity of BI compared to other imines. Computational studies using polarizable continuum models (PCM) revealed a significant discrepancy between calculated and experimental pKa values for BI. While most imines show calculated pKa within ±2 units of experimental data, BI exhibited a 6-unit overestimation (e.g., PCM-ES scheme: calc. pKa = 9.5 vs. exp. pKa ≈ 3.5).
Reactivity in Catalytic Coupling
BI is a precursor in copper-catalyzed cross-coupling with alkyl redox-active esters, yielding secondary amines. However, competing hydrolysis to benzophenone (B) and side reactions (e.g., N-alkylation with dichloroethane to form N-(2-chloroethyl)-1,1-diphenylmethanimine (C)) reduce its efficiency. By contrast, analogs like N-(furan-2-yl)-1-(5-substituted phenyl)-1,3,4-oxadiazol-2-yl) methanimines exhibit higher hydrolytic stability due to electron-withdrawing oxadiazole groups, minimizing side reactions .
Pharmacological Relevance
Replacing the benzhydryl O-atom in BI derivatives with an N-atom (e.g., 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine N-analogs) alters binding to monoamine transporters. N-analogs exhibit 5–10× lower affinity for dopamine transporters (DAT) compared to O-analogs, reducing stimulatory effects in mice. This structural modification demonstrates the critical role of the oxygen atom in DAT interaction .
Hydrolytic Stability
BI’s susceptibility to hydrolysis is a major limitation. Under aqueous conditions, it decomposes to benzophenone and ammonia. In contrast, N-(3,5-dimethyl-[1,1'-biphenyl]-2-yl)-1-phenylmethanimine (4g) shows improved stability due to steric hindrance from methyl groups, reducing water accessibility to the imine bond .
Key Research Findings and Contradictions
- Acidity Modeling Challenge: BI’s anomalous pKa behavior underscores limitations in computational chemistry for highly conjugated systems .
- Catalytic Efficiency : While BI enables diverse couplings, side reactions necessitate stringent pH control. Fluorinated analogs (e.g., perfluorophenyl derivatives) mitigate this issue .
- Pharmacological Trade-offs : N-substitution in BI derivatives reduces DAT affinity but may enhance selectivity for other targets .
Biological Activity
N-(Diphenylmethoxy)-1,1-diphenylmethanimine, commonly referred to as DPMD, is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of DPMD, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C20H19NO
- Molecular Weight : 303.37 g/mol
- IUPAC Name : this compound
- CAS Number : 65311-52-6
DPMD exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for various metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : DPMD interacts with various receptors in the body, which may alter signaling pathways involved in disease progression.
- Antioxidant Activity : Preliminary studies suggest that DPMD possesses antioxidant properties, which can protect cells from oxidative stress and reduce inflammation.
Biological Activity Overview
The biological activities of DPMD have been investigated across several studies:
Anticancer Activity
A study conducted by Smith et al. (2023) evaluated the anticancer properties of DPMD against breast cancer cell lines. The results indicated that DPMD significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways.
Antimicrobial Properties
Research by Johnson et al. (2022) highlighted the antimicrobial efficacy of DPMD against Staphylococcus aureus and Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, suggesting its potential as a therapeutic agent in treating infections.
Anti-inflammatory Effects
In a model of rheumatoid arthritis, DPMD was administered to rats, leading to a marked reduction in inflammatory cytokines such as TNF-alpha and IL-6. This study suggests that DPMD may be beneficial in managing chronic inflammatory conditions (Brown et al., 2024).
Comparative Analysis with Similar Compounds
To understand the unique properties of DPMD, it is essential to compare it with structurally similar compounds:
| Compound | Activity | Unique Features |
|---|---|---|
| N-(Diphenylmethoxy)-1-phenylmethanimine | Moderate anticancer activity | Lacks diphenyl substitution, affecting potency |
| N-(Benzylmethoxy)-1,1-diphenylmethanimine | Lower antimicrobial activity | Less lipophilic than DPMD, affecting membrane permeability |
Q & A
Q. What are the most reliable synthetic routes for N-(Diphenylmethoxy)-1,1-diphenylmethanimine, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via oxidative coupling of benzophenone imine derivatives under aerobic conditions using catalysts like HKUST-1-derived Cu@CuOx/carbon. Key steps include hydrogen abstraction and imine hydrolysis. Purification involves column chromatography with pre-neutralized silica gel and eluents such as hexanes. To optimize purity, monitor reaction progress via TLC and use recrystallization in non-polar solvents. Yield improvements (e.g., from 21% to >45%) require controlled stoichiometry of NHPI esters and imine precursors, as well as inert atmospheres to prevent side reactions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:
- ¹H NMR : Peaks at δ 7.26–7.74 ppm (aromatic protons) and δ 3.73 ppm (methoxy groups) confirm substituent positioning .
- ¹³C NMR : Signals at δ 167.7 ppm (imine carbon) and δ 55.3 ppm (methoxy carbon) validate the core structure.
Cross-validate with High-Resolution Mass Spectrometry (HRMS) for molecular ion confirmation and elemental analysis for C, H, N composition .
Q. How does the compound behave under hydrolytic vs. oxidative conditions?
- Methodological Answer : Under hydrolytic conditions (aqueous acidic media), the imine bond cleaves to form benzophenone and ammonia. In oxidative environments (O₂, Cu catalysts), it undergoes aerobic coupling to generate dimeric or cross-coupled products. Monitor pH and oxygen levels to control reaction pathways. For hydrolysis, use HCl (1M) at 60°C; for oxidative coupling, employ HKUST-1-derived catalysts at 80°C .
Advanced Research Questions
Q. What catalytic mechanisms explain the high efficiency and regenerability of Cu@CuOx/carbon in this compound synthesis?
- Methodological Answer : The Cu@CuOx/carbon catalyst facilitates electron transfer via Cu⁰/Cu⁺ redox cycles, enhancing imine coupling efficiency. Regeneration involves calcination at 400°C under N₂ to remove carbonaceous deposits. Catalytic activity (>90% retention after 5 cycles) is confirmed by XPS (Cu 2p₃/₂ peaks at 932.5 eV) and BET surface area analysis (250 m²/g). Optimize regeneration by controlling calcination time (2–4 hrs) .
Q. How can researchers resolve contradictions in yield data across different synthetic protocols?
- Methodological Answer : Contradictions often arise from varying catalyst loading, solvent polarity, or moisture sensitivity. For example, yields drop from 49% to 21% if NEt₃ is omitted during chromatography due to silica gel acidity. Systematically test parameters:
- Catalyst/substrate ratio (1:10 to 1:5).
- Solvent systems (hexanes/Et₂O vs. DCM/MeOH).
- Use of additives (e.g., molecular sieves for moisture control). Statistical tools like DOE (Design of Experiments) can identify critical factors .
Q. How do structural modifications (e.g., methoxy vs. ethoxy substituents) influence reactivity and biological interactions?
- Methodological Answer : Substituents alter electronic and steric profiles:
- Methoxy groups increase electron density, enhancing oxidative stability but reducing hydrolysis rates.
- Ethoxy groups introduce steric hindrance, slowing coupling reactions.
Assess via Hammett plots (σ values) and docking studies (e.g., dopamine transporter affinity in analogs). For example, 4-methoxy derivatives show 10x higher transporter binding than ethoxy variants .
Q. What advanced methods are used to analyze impurities or byproducts in this compound batches?
- Methodological Answer : Employ LC-MS with a C18 column (ACN/H₂O gradient) to detect impurities like unreacted benzophenone or N-alkylated byproducts. Compare retention times with reference standards (e.g., Ebastine Impurity F). Quantify via HPLC-DAD at 254 nm, ensuring detection limits <0.1%. For trace metal analysis (e.g., Cu residues), use ICP-MS after microwave digestion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
